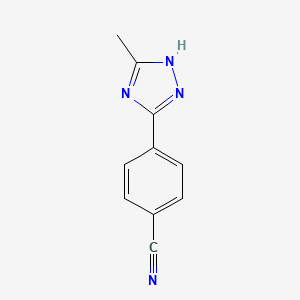

4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile

描述

属性

IUPAC Name |

4-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9/h2-5H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJXTZSYPLDYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Scheme

-

- 4-(bromomethyl)benzonitrile or 4-(halomethyl)benzonitrile

- Sodium or potassium salt of 3-methyl-1H-1,2,4-triazole (prepared by deprotonation)

Solvent : Dimethylformamide (DMF) or similar polar aprotic solvents

-

- Temperature control between 10–30 °C

- Stirring for 2 hours or more to ensure complete reaction

Process Details

- The sodium salt of 3-methyl-1H-1,2,4-triazole is prepared by treating the triazole with a base such as sodium hydride or sodium metal in DMF.

- The halo-substituted benzonitrile is added dropwise to the triazole salt solution at low temperature (around 10 °C) to minimize side reactions.

- After completion, the reaction mixture is quenched with water and extracted with an organic solvent such as dichloromethane.

- The organic layer is dried and evaporated to yield crude product.

- Crystallization from diisopropyl ether or similar solvents affords the pure 4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile.

Advantages

- High regioselectivity avoiding formation of isomeric byproducts.

- Avoidance of column chromatography by crystallization purification.

- Scalable and cost-effective for industrial production.

Example Data from Patent Literature

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1 | Sodium salt of 3-methyl-1H-1,2,4-triazole in DMF (25-30 °C) | Formation of nucleophile | Prepared in situ |

| 2 | Addition of 4-(bromomethyl)benzonitrile in DMF (10 °C) | Reaction proceeds over 2 h | Controlled addition to minimize side reactions |

| 3 | Quenching with water, extraction with dichloromethane | Isolation of organic layer | Efficient phase separation |

| 4 | Drying and evaporation, crystallization from diisopropyl ether | Pure product obtained | Yield typically >85% |

Alternative Methods and Variations

Use of Cesium Carbonate as Base

- Cesium carbonate can be used instead of sodium hydride to generate the triazole nucleophile.

- Organic solvents such as dimethyl sulfoxide (DMSO), dimethylacetamide (DMAc), or dichlorobenzene have been employed.

- This method also reduces isomeric impurities to less than 1%, enhancing purity.

Reaction with 4-Fluorobenzonitrile

- In some synthetic routes, the intermediate 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is further reacted with 4-fluorobenzonitrile in the presence of potassium tert-butoxide and DMF to form more complex derivatives.

- The reaction is carried out at low temperature to avoid side reactions and improve selectivity.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Base/Conditions | Purification | Yield & Purity | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 4-(bromomethyl)benzonitrile + sodium salt of 3-methyl-1,2,4-triazole | DMF | 10–30 °C, 2 h | Crystallization from ether | >85% yield, high regioselectivity | Industrially viable, avoids chromatography |

| Cesium carbonate-mediated | 4-(halomethyl)benzonitrile + 1,2,4-triazole + Cs2CO3 | DMSO, DMAc, DMF | Room temp to mild heating | Precipitation, filtration | >80% yield, <1% isomeric impurity | Economical, high purity |

| Reductive amination (related) | Substituted aldehyde + triazole + NaCNBH3 | Methanol + acetic acid | Room temp, inert atmosphere | Column chromatography | Moderate yield | Less common for title compound |

Research Findings and Considerations

- The regioselectivity of the substitution reaction is critical; using the sodium salt of 3-methyl-1H-1,2,4-triazole minimizes formation of unwanted isomers such as 1,3,4-triazole derivatives.

- Temperature control during addition and reaction is essential to prevent side reactions and improve yield.

- Use of polar aprotic solvents like DMF facilitates nucleophilic substitution by stabilizing the charged intermediates.

- Avoiding chromatographic purification steps significantly reduces production costs and time, important for scale-up.

- Crystallization from diisopropyl ether is a preferred method for obtaining high purity product with good recovery.

化学反应分析

Types of Reactions

4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or the benzonitrile group, leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and coupling reagents (e.g., palladium catalysts) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity:

One of the most notable applications of 4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile is its role as an intermediate in the synthesis of aromatase inhibitors, particularly Letrozole. Letrozole is widely used in the treatment of hormone-dependent breast cancer in postmenopausal women. It functions by inhibiting estrogen biosynthesis, thereby reducing the growth of estrogen-dependent tumors .

2. Antimicrobial Properties:

Research has indicated that compounds related to triazoles exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been synthesized and tested against various bacterial strains, showing promising results in inhibiting bacterial growth . The structural similarity of this compound to these derivatives suggests potential for similar antimicrobial applications.

3. Synthesis of Novel Compounds:

The compound serves as a precursor for synthesizing novel heterocyclic compounds with diverse biological activities. For example, studies have shown that triazole derivatives can be synthesized through cycloaddition reactions and have been evaluated for their anti-inflammatory and anti-cancer properties .

Agricultural Applications

1. Fungicides:

Triazole compounds are well-known in agriculture as fungicides due to their ability to inhibit the growth of fungal pathogens. The application of this compound in developing new fungicides could leverage its triazole moiety to enhance efficacy against various plant diseases.

2. Herbicides:

The triazole structure also lends itself to herbicidal activity, making it a candidate for further research in agricultural applications aimed at weed control .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study focused on synthesizing derivatives from triazole frameworks demonstrated that specific modifications could enhance anticancer activity against breast cancer cell lines. The synthesized compounds were evaluated for their efficacy as aromatase inhibitors and showed significant promise in preclinical models .

Case Study 2: Antimicrobial Testing

In another investigation, various triazole derivatives were synthesized and tested against common bacterial pathogens. The results indicated that certain modifications to the triazole ring led to enhanced antimicrobial properties, suggesting that this compound could be developed into effective antimicrobial agents .

作用机制

The mechanism of action of 4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and target.

相似化合物的比较

Substituent Variations on the Triazole Ring

- 4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile (): Key Difference: Incorporates a thioxo (S=O) group and an iminomethyl bridge. Impact: The thioxo group increases electron density on the triazole, enhancing hydrogen-bonding capacity. The iminomethyl bridge introduces conformational rigidity, as confirmed by its crystal structure (R factor = 0.043) . Applications: Used in coordination chemistry due to its metal-binding capacity.

- 2-(1,2,4-Triazol-1-ylmethyl)benzonitrile (): Key Difference: Triazole is linked via a methylene group to the benzonitrile’s ortho position. Applications: Intermediate in agrochemical synthesis.

Hybrid Heterocyclic Systems

-

- Structure : Incorporates the target compound as a subunit within a larger benzoylpiperidine-carbazole hybrid.

- Impact : The extended π-system enhances binding to FASN, with a molecular weight of 439.55 g/mol and predicted density of 1.27 g/cm³ .

- Applications : Phase II clinical trials for cancer and viral infections.

- N-[1-(4-Cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(1-methyl-1H-1,2,4-triazol-5-yl)quinoline-4-carboxamide (): Key Difference: Combines triazole with pyrazole and quinoline moieties. Impact: The trifluoromethyl group improves metabolic stability, while the quinoline enhances lipophilicity (logP ≈ 3.2 predicted). Applications: Selective GLUT1 inhibitor with IC₅₀ < 100 nM.

Pharmacological Activity Comparison

Physicochemical Properties

生物活性

4-(3-Methyl-1H-1,2,4-triazol-5-yl)benzonitrile is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antioxidant, antibacterial, and anticancer activities, supported by recent research findings and case studies.

- Molecular Formula : CHN

- Molecular Weight : 184.2 g/mol

- CAS Number : 1152889-67-2

- Structure : The compound features a triazole ring which is known for its diverse biological activities.

Antioxidant Activity

Research has indicated that compounds with triazole structures often exhibit significant antioxidant properties. A study assessing the antioxidant capabilities of various triazole derivatives demonstrated that certain compounds could effectively scavenge free radicals using assays such as DPPH and ABTS.

| Compound | DPPH IC (μM) | ABTS IC (μM) |

|---|---|---|

| Ascorbic Acid | 0.87 | - |

| Compound 3d | 0.397 | - |

These results suggest that triazole derivatives could serve as potent antioxidants, potentially comparable to established antioxidants like ascorbic acid .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. In vitro tests revealed that several derivatives exhibited significant activity against pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Compound 4k | 15 |

| Compound 4m | 10 |

Molecular docking studies further supported these findings by showing high binding affinities to bacterial enzyme targets, indicating a robust mechanism of action for these compounds .

Anticancer Activity

The anticancer potential of triazole derivatives has been a focal point in recent studies. For instance, compounds derived from the triazole structure have shown promising antiproliferative effects in various cancer cell lines.

| Cell Line | IC (nM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 52 | Induces apoptosis and G2/M phase arrest |

| MDA-MB-231 (Triple-negative Breast Cancer) | 74 | Inhibits tubulin polymerization |

These findings highlight the potential of triazole-containing compounds in cancer therapy, particularly through their ability to disrupt microtubule dynamics and induce cell cycle arrest .

Case Studies

-

Antioxidant Evaluation :

A study synthesized several triazole derivatives and evaluated their antioxidant activity using DPPH and ABTS assays. The most potent compound demonstrated an IC value comparable to ascorbic acid, indicating significant antioxidant potential which could be harnessed in therapeutic applications . -

Antibacterial Efficacy :

In a comprehensive antibacterial study, various triazole derivatives were tested against a spectrum of bacteria. The results confirmed that specific compounds exhibited low MIC values against resistant strains, suggesting their utility in developing new antibiotics . -

Anticancer Properties :

Research involving the evaluation of triazole derivatives on breast cancer cell lines showed substantial antiproliferative effects. The mechanism was linked to the induction of apoptosis and disruption of normal cell cycle progression, emphasizing their potential role in cancer treatment strategies .

常见问题

Q. What are the recommended synthetic routes for 4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile, and what reaction conditions optimize yield?

The synthesis of triazole derivatives like this compound typically involves condensation reactions. A general approach includes:

- Step 1: Reacting 3-methyl-1H-1,2,4-triazol-5-amine with a benzonitrile-containing aldehyde or ketone under acidic conditions (e.g., HCl or H₂SO₄) to form the triazole ring.

- Step 2: Purification via column chromatography or recrystallization using polar aprotic solvents like DMSO or methanol.

- Key Conditions: Maintain temperatures between 60–80°C and use catalysts like p-toluenesulfonic acid to enhance cyclization efficiency. Reaction progress can be monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the triazole ring’s substitution pattern and benzonitrile connectivity. The methyl group at the 3-position of the triazole appears as a singlet (~δ 2.5 ppm), while the benzonitrile’s aromatic protons show splitting patterns consistent with para-substitution .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z: ~199.08 for C₁₀H₈N₄) and fragments corresponding to the triazole and benzonitrile moieties .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve the crystal structure, confirming bond angles and dihedral angles between the triazole and benzonitrile groups .

Q. What safety precautions are required when handling this compound in the lab?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods during synthesis due to potential cyanide release from benzonitrile degradation.

- Storage: Store in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to strong acids/bases .

Advanced Research Questions

Q. How does the triazole ring’s electronic structure influence the compound’s reactivity in cross-coupling reactions?

The triazole’s electron-deficient nature (due to three nitrogen atoms) facilitates nucleophilic aromatic substitution (SNAr) at the 5-position. For example:

- Buchwald-Hartwig Amination: The triazole’s nitrogen atoms coordinate with palladium catalysts, enabling C–N bond formation with aryl halides. Optimize using Pd(OAc)₂/XPhos in toluene at 100°C .

- Suzuki-Miyaura Coupling: The benzonitrile’s para-position reacts selectively with boronic acids. Use Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O (3:1) at 80°C .

Q. What computational strategies predict the compound’s binding affinity to biological targets like kinases?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The triazole’s LUMO (-1.8 eV) suggests strong interactions with electron-rich enzyme pockets .

- Molecular Docking: Use AutoDock Vina to model interactions with JAK2 kinases. The triazole’s N2 and N4 atoms form hydrogen bonds with Lys882 and Glu915 residues, while the benzonitrile engages in π-π stacking with Phe995 .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-Response Analysis: Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) and validate with orthogonal methods (e.g., flow cytometry for apoptosis).

- Solubility Adjustments: Use DMSO concentrations <0.1% to avoid solvent interference. If solubility in aqueous buffers is poor (logP ~2.1), employ β-cyclodextrin as a solubilizing agent .

- Control Experiments: Include positive controls (e.g., doxorubicin for anticancer studies) and confirm target engagement via Western blotting or ELISA .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

- Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 254 nm. The benzonitrile group is stable at pH 7.4 but hydrolyzes to benzamide under acidic conditions .

- Photostability: Expose to UV light (365 nm) for 24 hours. The triazole ring shows minimal degradation (<5%), while benzonitrile may form azobenzene derivatives. Use amber vials for long-term storage .

Q. How does the compound’s logP and solubility profile impact its pharmacokinetics?

- logP Calculation: Experimental logP (octanol/water) is ~1.9, indicating moderate lipophilicity. Adjust formulations using PEG 400 or liposomes to enhance bioavailability.

- Permeability: Caco-2 assays show moderate intestinal absorption (Papp ~2.1 × 10⁻⁶ cm/s). Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to improve brain penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。